molecular formula C11H22Cl2N2S B4868076 N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine;dihydrochloride

N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine;dihydrochloride

Cat. No.: B4868076
M. Wt: 285.3 g/mol
InChI Key: JTAILBKTSRVZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’-dimethyl-N-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine;dihydrochloride is a compound that belongs to the class of amines. Amines are organic compounds that contain a basic nitrogen atom with a lone pair. This particular compound is a tertiary amine, meaning it has three organic substituents attached to the nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S.2ClH/c1-10-5-8-14-11(10)9-12-6-4-7-13(2)3;;/h5,8,12H,4,6-7,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAILBKTSRVZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCCCN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dimethyl-N-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine;dihydrochloride typically involves the reaction of 3-methylthiophene with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-N-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of substituted amines.

Scientific Research Applications

N’,N’-dimethyl-N-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N’,N’-dimethyl-N-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1,3-propanediamine: A similar compound with a simpler structure.

    3-Chloro-N,N-dimethylpropylamine hydrochloride: Another related compound with a different substituent.

Uniqueness

N’,N’-dimethyl-N-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine;dihydrochloride is unique due to the presence of the 3-methylthiophene group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in various specialized applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.